molecular formula C12H13N3O4 B5689510 methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate

methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate

Cat. No.: B5689510
M. Wt: 263.25 g/mol
InChI Key: XXBMPISPCSWPQS-UHFFFAOYSA-N
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Description

Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a quinoxaline core with a hydroxy group at the 3-position and a glycinate moiety attached via a carbonyl linkage.

Preparation Methods

The synthesis of methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxyquinoxaline with methyl chloroformate and glycine in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. After completion, the product is purified using column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate undergoes various chemical reactions, including:

Properties

IUPAC Name

methyl 2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-19-11(17)6-13-12(18)15-7-10(16)14-8-4-2-3-5-9(8)15/h2-5H,6-7H2,1H3,(H,13,18)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBMPISPCSWPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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